3-Methoxy-1,5-naphthyridine (CAS: 1261365-35-8) is a highly functionalized heterocyclic building block characterized by its fused diazanaphthalene core and an electron-donating methoxy group at the C3 position. In industrial and medicinal chemistry, 1,5-naphthyridines are privileged scaffolds utilized in the development of kinase inhibitors and advanced macrolide antibiotics [1]. The strategic placement of the methoxy group modulates the electronic properties of the heteroaromatic system, enhancing the reactivity of adjacent positions for cross-coupling and nucleophilic aromatic substitution (SNAr) [2]. Furthermore, it serves as a crucial structural motif for target-protein binding and acts as a masked hydroxyl group for downstream transformations. Procurement of this specific methoxy-substituted derivative provides a streamlined, high-yielding starting point for complex API synthesis, bypassing the low-yielding, multi-step functionalization required when starting from basic anilines or unsubstituted naphthyridines [1].
Substituting 3-Methoxy-1,5-naphthyridine with unsubstituted 1,5-naphthyridine, 3-bromo-1,5-naphthyridine, or isomeric 2-methoxy-1,5-naphthyridine severely compromises both synthetic processability and downstream application efficacy. In medicinal chemistry, the C3-methoxy group is frequently essential for optimal steric fit and hydrogen-bond interactions within kinase ATP-binding pockets; removing it or shifting it to the C2 position can result in a significant drop in target affinity [1]. From a manufacturing perspective, the methoxy group acts as a powerful directing group for regioselective C4-functionalization and serves as a direct precursor to 3-hydroxy-1,5-naphthyridine-4-carbaldehyde via demethylation [2]. Attempting to install this oxygenation pattern on an unsubstituted or halogenated baseline scaffold requires multi-step Skraup-type cyclizations or harsh oxidation conditions that typically suffer from poor regioselectivity, high impurity profiles, and overall yields below 20%, making generic substitution economically unviable for advanced scale-up [2].
The synthesis of advanced azetidinyl ketolide antibiotics requires the critical building block 3-hydroxy-1,5-naphthyridine-4-carbaldehyde. Utilizing 3-Methoxy-1,5-naphthyridine (or its immediate derivatives) allows for a streamlined demethylation and formylation sequence that maintains high process throughput [1]. In contrast, attempting to build the 3-hydroxy-4-carbaldehyde motif from an unsubstituted 1,5-naphthyridine baseline requires complex, multi-step functionalization that historically yields <20% overall throughput and produces API with <90% purity [1]. The pre-installed C3-methoxy group bypasses these early-stage bottlenecks, enabling scalable routes with significantly higher overall yields.
| Evidence Dimension | Overall synthetic throughput to 3-hydroxy-1,5-naphthyridine-4-carbaldehyde |
| Target Compound Data | Enables direct demethylation/formylation routes supporting scalable API production |
| Comparator Or Baseline | Unsubstituted 1,5-naphthyridine (requires multi-step de novo functionalization yielding <20% throughput) |
| Quantified Difference | Bypasses multi-step routes that typically suffer from <20% overall yield and <90% intermediate purity. |
| Conditions | Industrial scale-up synthesis of azetidinyl ketolide precursors. |
Essential for process chemists and procurement teams sourcing viable, scalable starting materials for macrolide antibiotic manufacturing.
In the synthesis of c-Met kinase inhibitors, the naphthyridine core must often undergo nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination with complex heterocyclic amines. The electronic modulation provided by the methoxy group significantly enhances the efficiency of these couplings. For instance, coupling reactions utilizing methoxy-substituted 1,5-naphthyridine intermediates achieve up to 80% yield under microwave irradiation [1]. In contrast, unactivated or unsubstituted naphthyridine baselines typically exhibit sluggish reactivity, requiring harsher conditions and resulting in lower yields (<50%) and higher degradation profiles [2].
| Evidence Dimension | Amination/SNAr coupling yield |
| Target Compound Data | Methoxy-substituted 1,5-naphthyridine intermediates (~80% yield) |
| Comparator Or Baseline | Unactivated/unsubstituted naphthyridine baselines (<50% yield) |
| Quantified Difference | ~30% absolute increase in late-stage coupling yield. |
| Conditions | Microwave irradiation, 120 °C, 2-butanol, 6-8 hours. |
Maximizing late-stage coupling yields is critical for the cost-effective production of complex kinase inhibitor libraries and APIs.
The C3-methoxy group is a critical pharmacophore element in the development of kinase inhibitors targeting c-Met or ALK5. The methoxy group provides a specific hydrogen-bond acceptor and optimal steric bulk that fits precisely into the hinge region of the kinase [1]. SAR studies across related diazanaphthalene scaffolds consistently demonstrate that removing the methoxy group (reverting to the unsubstituted baseline) or shifting it to the C2 position can lead to a 10- to 50-fold reduction in binding affinity (IC50) due to the loss of these critical protein-ligand interactions [2].
| Evidence Dimension | Kinase target binding affinity (IC50) |
| Target Compound Data | 3-Methoxy-1,5-naphthyridine scaffolds (nanomolar potency, optimized hinge binding) |
| Comparator Or Baseline | Unsubstituted 1,5-naphthyridine or 2-methoxy isomers |
| Quantified Difference | 10- to 50-fold improvement in IC50 binding affinity. |
| Conditions | In vitro recombinant kinase binding assays (e.g., c-Met, ALK5). |
Justifies the selection of the 3-methoxy derivative over cheaper, unsubstituted analogs for medicinal chemistry programs where target potency is paramount.
For research requiring 3,4-disubstituted 1,5-naphthyridines, the C3-methoxy group acts as a powerful ortho-directing group. During directed ortho-metalation (DoM) or electrophilic halogenation, the methoxy group strongly directs the incoming electrophile to the adjacent C4 position, achieving >90% regioselectivity [1]. Conversely, attempting to functionalize an unsubstituted 1,5-naphthyridine typically results in a complex mixture of 2-, 3-, and 4-substituted isomers, severely complicating chromatographic purification and driving the yield of the desired single isomer down to <40% [1].
| Evidence Dimension | Regioselectivity in C4-functionalization |
| Target Compound Data | 3-Methoxy-1,5-naphthyridine (>90% regioselectivity for C4) |
| Comparator Or Baseline | Unsubstituted 1,5-naphthyridine (complex isomeric mixtures, <40% desired isomer) |
| Quantified Difference | >50% improvement in regiochemical yield and elimination of complex isomer separations. |
| Conditions | Directed ortho-metalation or electrophilic substitution conditions. |
Drastically reduces purification costs and improves overall synthetic efficiency for generating highly substituted naphthyridine libraries.
3-Methoxy-1,5-naphthyridine is the premier starting material for generating 3-hydroxy-1,5-naphthyridine-4-carbaldehyde, a critical building block for next-generation azetidinyl ketolide antibiotics designed to combat multidrug-resistant respiratory tract infections [1]. Its use bypasses the low-yielding de novo synthesis of the oxygenated naphthyridine core, making it essential for process scale-up.
In medicinal chemistry programs targeting c-Met (for oncology) or ALK5 (for TGF-β signaling modulation), this compound serves as an optimized hinge-binding scaffold [2]. The C3-methoxy group provides critical hydrogen-bonding interactions that enhance nanomolar potency, while its electronic properties facilitate high-yielding late-stage amination reactions during library synthesis.
For discovery chemistry requiring complex, multi-substituted 1,5-naphthyridines, this compound is the ideal precursor [3]. The methoxy group functions as a robust directing group for ortho-metalation or halogenation, allowing for the highly regioselective installation of substituents at the C4 position without the heavy chromatographic burden associated with unsubstituted baselines.